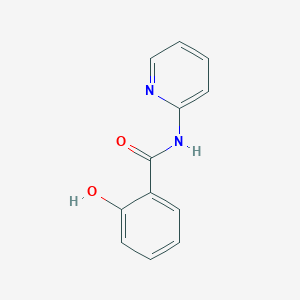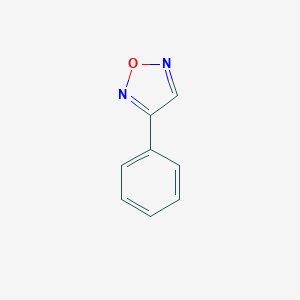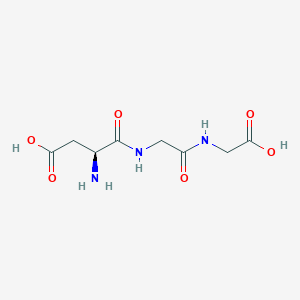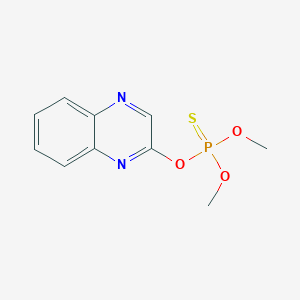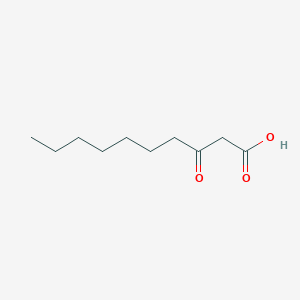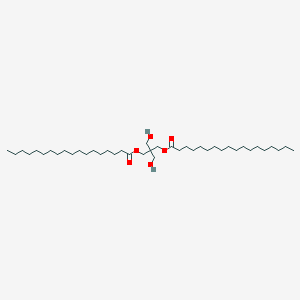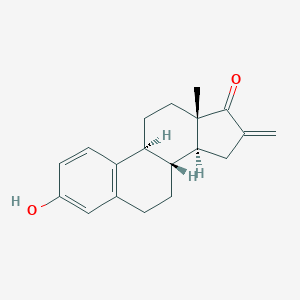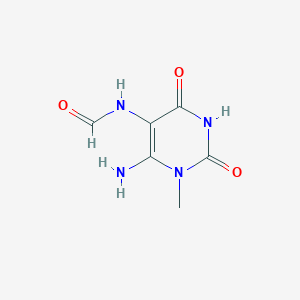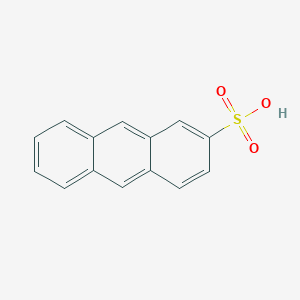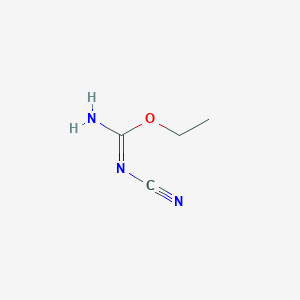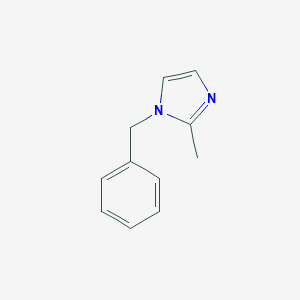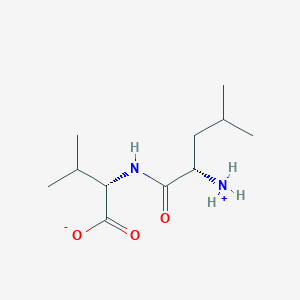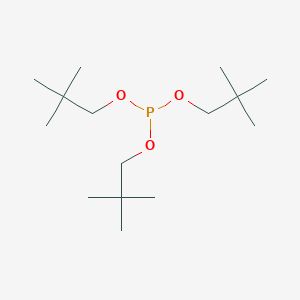
Trineopentyl phosphite
Übersicht
Beschreibung
Trineopentyl phosphite is a chemical compound that has been explored in the context of organic synthesis, particularly in reactions involving quasiphosphonium intermediates and metal complexes. This compound, like other phosphites, reacts with various reagents and plays a crucial role in the synthesis and structure of complex organic molecules.
Synthesis Analysis
The synthesis of trineopentyl phosphite involves reactions with alkyl halides, forming quasiphosphonium intermediates. These intermediates further decompose to yield various organic compounds. Trineopentyl phosphite reacts readily with methyl iodide and bromomethane at room temperature, resulting in crystalline Michaelis-Arbuzov intermediates without the rearrangement of the alkyl group. These findings highlight the utility of trineopentyl phosphite in generating specific intermediates under controlled experimental conditions (Hudson, Rees, & Weekes, 1974).
Molecular Structure Analysis
The molecular structure of trineopentyl phosphite adducts and their intermediates have been studied using nuclear magnetic resonance (NMR) spectroscopy, revealing detailed insights into their phosphonium structure. The studies have shown that these adducts exhibit specific chemical shifts and coupling patterns, indicative of their unique structural attributes (Hudson, Rees, & Weekes, 1974).
Chemical Reactions and Properties
Trineopentyl phosphite is involved in various chemical reactions, forming adducts with alkyl halides and undergoing transformations into different phosphorus-containing compounds. These reactions are influenced by factors such as temperature and the nature of the reacting halides, leading to the formation of phosphonium intermediates and halogenophosphites among other products (Hudson, Rees, & Weekes, 1974).
Physical Properties Analysis
While specific physical properties of trineopentyl phosphite, such as melting point, boiling point, and solubility, were not directly mentioned in the searched documents, phosphites typically exhibit unique physical characteristics based on their molecular structure and bonding. These properties can be inferred through experimental data and molecular simulations.
Chemical Properties Analysis
The chemical properties of trineopentyl phosphite, including its reactivity with halides and behavior under different conditions, reflect its utility in organic synthesis. Its ability to form stable intermediates and participate in Michaelis-Arbuzov reactions showcases its importance in synthesizing complex organic compounds and in the study of reaction mechanisms (Hudson, Rees, & Weekes, 1974).
Wissenschaftliche Forschungsanwendungen
Preparation of Quasiphosphonium Intermediates : Trineopentyl phosphite is used to prepare crystalline Michaelis–Arbuzov intermediates, which decompose to yield neopentyl halides without rearrangement of the alkyl group. This process is significant in organic synthesis and molecular structure studies (Hudson, Rees, & Weekes, 1974).
Protonation and Dealkylation Studies : The compound is studied for its reaction with hydrogen chloride, revealing insights into the protonation of trialkyl phosphites and mechanisms of their dealkylation, important for understanding chemical reactions and synthesis (Hudson & Roberts, 1974).
Studying Phosphine Resistance in Insects : Research on phosphine resistance in grain insect species, such as Tribolium castaneum and Rhyzopertha dominica, involves trineopentyl phosphite. This is crucial for understanding pest resistance to insecticides in agriculture (Opit, Phillips, Aikins, & Hasan, 2012).
Electrolyte Additives in Lithium-Ion Batteries : Investigations into tris(trimethylsilyl) phosphite and triethyl phosphite as electrolyte additives for lithium-ion batteries are conducted. These studies provide insights into improving battery performance and lifespan (Peebles et al., 2017).
Electromembrane Extraction Applications : The use of alkylated phosphites, including trineopentyl phosphite, as supported liquid membranes for electromembrane extraction of drugs from plasma samples is explored. This is important in analytical chemistry and pharmaceutical studies (Huang, Gjelstad, & Pedersen‐Bjergaard, 2017).
Studying Plant Biostimulants and Pathogen Resistance : Research on Trichoderma and phosphite as plant biostimulants and pathogen resistance agents highlights the role of phosphite compounds in enhancing crop production and disease resistance (Formisano et al., 2021).
Investigating Flame-Retarding Additives in Batteries : Studies on triethyl and tributyl phosphite as flame-retarding additives in lithium-ion batteries are conducted. This research is vital for enhancing battery safety and performance (Nam, Park, & Kim, 2012).
Phosphite-Induced Plant Stress Responses : Investigations into phosphite as an inducer of adaptive responses to stress in plants and as a stimulator of better plant performance provide insights into agricultural practices and crop resilience (Trejo-Téllez & Gómez-Merino, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tris(2,2-dimethylpropyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIRWDIEAVDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311616 | |
| Record name | Trineopentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trineopentyl phosphite | |
CAS RN |
14540-52-4 | |
| Record name | Trineopentyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244346 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trineopentyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)

